
4-Bromo-2-(3-bromopropyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(3-bromopropyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of two bromine atoms, one on the thiophene ring and the other on the propyl side chain. The molecular formula of this compound is C7H6Br2S.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-bromopropyl)thiophene typically involves the bromination of 2-(3-bromopropyl)thiophene. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the thiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
4-Bromo-2-(3-bromopropyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used in the presence of a base like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromo-2-(3-bromopropyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It finds applications in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
作用機序
The mechanism of action of 4-Bromo-2-(3-bromopropyl)thiophene depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
2-Bromothiophene: A simpler thiophene derivative with a single bromine atom on the ring.
3-Bromothiophene: Another mono-brominated thiophene with the bromine atom at a different position.
4-Bromo-2-(2-bromoethyl)thiophene: A closely related compound with a shorter brominated side chain.
Uniqueness
4-Bromo-2-(3-bromopropyl)thiophene is unique due to the presence of two bromine atoms, which allows for greater versatility in chemical modifications. The longer propyl side chain also provides additional flexibility in designing new compounds with specific properties.
特性
分子式 |
C7H8Br2S |
|---|---|
分子量 |
284.01 g/mol |
IUPAC名 |
4-bromo-2-(3-bromopropyl)thiophene |
InChI |
InChI=1S/C7H8Br2S/c8-3-1-2-7-4-6(9)5-10-7/h4-5H,1-3H2 |
InChIキー |
UXXVIUBWUNDOKA-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1Br)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


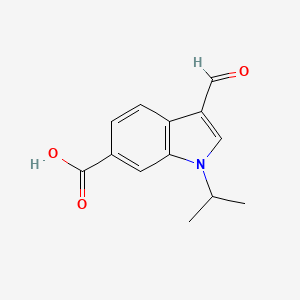
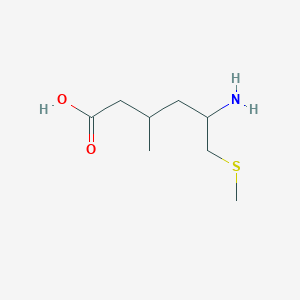
![tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate](/img/structure/B13183378.png)
![1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid](/img/structure/B13183381.png)

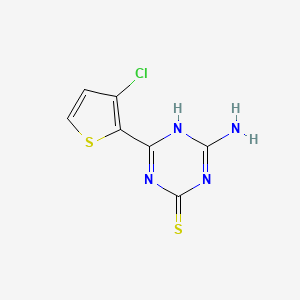
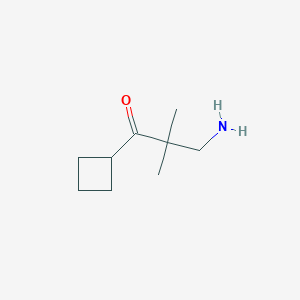

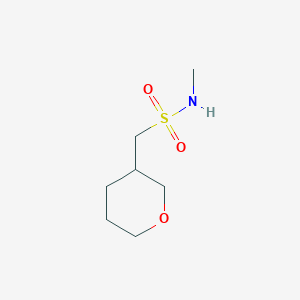
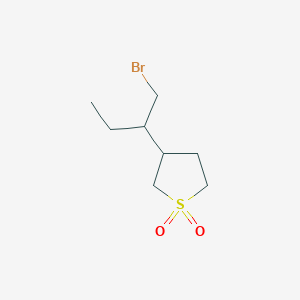
![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)
![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)
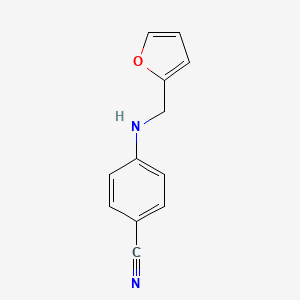
![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
